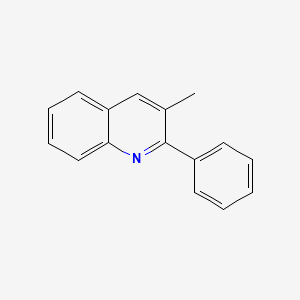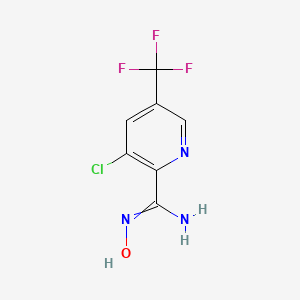![molecular formula C19H23N3O2S B7786193 (5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B7786193.png)
(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis and applications.
Scientific Research Applications
(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it valuable for various applications. Its distinct reactivity and interactions with other molecules set it apart from similar compounds.
Properties
IUPAC Name |
(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18-17(9-4-8-16-6-2-1-3-7-16)25-19(21-18)20-10-5-11-22-12-14-24-15-13-22/h1-4,6-9H,5,10-15H2,(H,20,21,23)/b8-4+,17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSVRIHJQJNLB-JWTPKGPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC2=NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-(phenylhydrazinylidene)-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B7786113.png)
![ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786130.png)
![ethyl N-[(2Z)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786138.png)
![ethyl N-[(2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786146.png)

![(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine](/img/structure/B7786174.png)

![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786202.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7786204.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

![4-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-4-oxobutanoic acid](/img/structure/B7786225.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786232.png)
![(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786240.png)
